Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate
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Overview
Description
Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[331]nonanyl]carbamate is a complex organic compound featuring a tert-butyl group and a bicyclo[331]nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate typically involves the reaction of a suitable bicyclo[3.3.1]nonane derivative with tert-butyl isocyanate. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like sodium bicarbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficiency and scalability. These methods can include the use of microreactor systems to introduce the tert-butoxycarbonyl group into the bicyclo[3.3.1]nonane structure .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The bicyclo[3.3.1]nonane structure provides a rigid framework that can enhance selectivity and potency .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Similar in having a tert-butyl group and a bicyclic structure.
Tert-butyl (2S,5S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: Shares the tert-butyl group and a bicyclic framework.
Uniqueness
Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate is unique due to its specific bicyclo[3.3.1]nonane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-11-8-7-9-5-4-6-10(11)12(9)16/h9-11H,4-8H2,1-3H3,(H,15,17)/t9-,10+,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGWNUQUAWWCPQ-OUAUKWLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCCC1C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]2CCC[C@@H]1C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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